N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl structure are often used in the synthesis of various pharmaceuticals . They can be part of larger molecules with diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzodioxin ring attached to an amide group . The exact structure would depend on the specific substituents present in the molecule .Chemical Reactions Analysis
The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the benzodioxin ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. For instance, they are usually solid at room temperature . Their solubility would depend on the polarity of the molecule, and their melting point would depend on the strength of the intermolecular forces .Scientific Research Applications
Dopamine Receptor Affinity and Efficacy
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide, known as pramipexole, shows a high affinity for dopamine D2-like receptors, with a particular preference for the dopamine D3 receptor subtype. It has been demonstrated to effectively stimulate dopamine receptors, distinguishing it from other dopamine receptor agonists used in Parkinson's disease treatment (Piercey et al., 1996).
Metabolic Disposition and Pharmacokinetics
- The compound is metabolized significantly, with primary metabolism occurring through oxidation of the benzofuran ring. The resultant metabolite, M25, was the major metabolite found in excreta, constituting a significant proportion of the administered dose across urine and feces. The extensive metabolic profile indicates a complex disposition and metabolic pathway for the compound in the human body (Renzulli et al., 2011).
Application in Neurological Disorders
- Pramipexole is also used in the treatment of advanced Parkinson's disease, demonstrating the ability to improve motor function, decrease the severity of "off" periods, and reduce overall disability and disease severity, as assessed by the Unified Parkinson Disease Rating Scale. It has been noted for its satisfactory gastrointestinal and cardiovascular tolerability, along with the common central nervous system-related adverse effects typical of dopamine agonists (Lieberman et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGJJMKAFDDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.